CID 87057646

Description

Historical Trajectories and Contemporary Significance of Calcium Stearate (B1226849) in Diverse Material Systems

Calcium stearate was first isolated for commercial use in 1924 atamankimya.comusda.gov. While initially recognized for its use in food applications like improving bread dough texture and reducing flour dust, its unique properties quickly led to its adoption in various non-food industries atamankimya.comusda.govnanotrun.com.

Historically, calcium stearate has been employed as a solid-phase lubricant, reducing friction between particles in a substance usda.govatamankimya.com. This fundamental property has been key to its widespread use as a processing aid in materials manufacturing pishrochem.compishrochem.com. Its application as a release agent in plastic molding powders and as a stabilizer for polyvinyl chloride (PVC) resins were identified relatively early usda.gov.

In contemporary materials science, calcium stearate remains highly significant. It is extensively used in the plastics industry as a lubricant, release agent, and acid scavenger, particularly in PVC to enhance thermal stability and processability pishrochem.combaerlocher.comchembroad.comforemost-chem.com. In the rubber industry, it functions as a curing agent, activator, and vulcanizing agent marketresearchfuture.com. In construction materials, it is used for waterproofing and as an air-entraining agent in concrete verifiedmarketresearch.comforemost-chem.comresearchgate.net. Its role as an anti-caking agent, binder, and flow agent is also crucial in various powdered materials usda.govusda.gov.

The global market for calcium stearate is substantial and projected to grow, driven by increasing demand in industries like plastics, rubber, and construction imarcgroup.comkenresearch.comverifiedmarketresearch.commarketresearchfuture.com. This highlights its continued contemporary significance as a key material additive.

Theoretical Frameworks Underpinning the Multifaceted Roles of Calcium Stearate as a Material Additive

The diverse functions of calcium stearate in material systems are underpinned by several theoretical frameworks related to its chemical structure and physical properties. As a metallic salt of a fatty acid, calcium stearate exhibits both ionic and nonpolar characteristics.

One primary theoretical framework relates to its function as a lubricant and release agent. Calcium stearate acts as a solid-phase lubricant by reducing friction between polymer chains or between the material and processing equipment usda.govatamankimya.comchembroad.com. This is attributed to the layered structure that can form, allowing layers to slide past each other. In polymer processing, it can migrate to the surface, forming a boundary layer that facilitates flow and prevents sticking to molds or dies chembroad.comforemost-chem.com.

Its role as an acid scavenger, particularly in polymers like PVC, is another key theoretical aspect pishrochem.combaerlocher.com. PVC can degrade during processing, releasing acidic species like hydrochloric acid (HCl) baerlocher.comtainstruments.com. Calcium stearate reacts with these acidic compounds, neutralizing them and preventing autocatalytic degradation of the polymer pishrochem.combaerlocher.com. This stabilization mechanism is crucial for maintaining the thermal stability and longevity of the material chembroad.comforemost-chem.com. The reaction between calcium stearate and acidic chlorides forms calcium chloride and stearic acid, effectively scavenging the harmful acid baerlocher.com.

In concrete, calcium stearate's waterproofing effect is linked to the formation of hydrophobic layers within the material's pore structure researchgate.netmdpi.com. It reacts with cement and water to create wax-like compounds that cover the surface of capillaries, reducing water absorption and permeability under non-hydrostatic pressure researchgate.netmdpi.com.

Furthermore, calcium stearate can influence the crystallization behavior of polymers. Studies on polypropylene (B1209903) (PP) have shown that calcium stearate can act antagonistically to nucleating agents like sodium benzoate (B1203000), affecting the crystallization temperature and spherulitic structure tainstruments.com. This interaction impacts the mechanical and processing properties of the polymer tainstruments.com.

The ability of calcium stearate to influence the dispersion of fillers and additives within a material matrix is also theoretically significant chembroad.com. Its surface activity can help to improve the compatibility and distribution of different components, leading to more homogeneous and improved material properties chembroad.com.

Current Research Frontier and Methodological Challenges in Calcium Stearate Investigations

Current research on calcium stearate in materials science focuses on optimizing its performance in existing applications and exploring new functionalities. Investigations are ongoing into understanding the precise mechanisms of its interaction with different polymer systems and other materials at a molecular level. For instance, research explores the antagonistic effect of calcium stearate on polymer crystallization using techniques like Differential Scanning Calorimetry (DSC) tainstruments.com.

Methodological challenges in calcium stearate investigations include accurately characterizing its dispersion and distribution within complex material matrices. Techniques like microscopy (e.g., Scanning Electron Microscopy) are used to visualize the morphology and distribution of calcium stearate particles and their effect on material structure, such as pore size distribution in foams researchgate.net. However, achieving uniform dispersion and preventing agglomeration of calcium stearate, especially in nanoparticle form or dispersions, remains a challenge in processing verifiedmarketresearch.comcore.ac.uk.

Another challenge lies in correlating the chemical and physical properties of different grades and forms of calcium stearate (powder, flakes, granules, liquid dispersion) with their performance in specific applications verifiedmarketresearch.comforemost-chem.commarketresearchfuture.com. Research is needed to understand how factors like particle size, surface area, and purity influence its effectiveness as a lubricant, stabilizer, or flow agent pishrochem.combaerlocher.com.

Investigating the long-term stability and potential migration of calcium stearate within materials, particularly in demanding applications or under varying environmental conditions, presents further challenges. Understanding these aspects is crucial for predicting the durability and performance of materials over time.

Research is also exploring the use of calcium stearate in novel applications, such as in geopolymer foams for thermal insulation, where it acts as a foam stabilizer researchgate.netmdpi.com. Methodologies are being developed to control pore size distribution and correlate it with thermal conductivity and mechanical strength researchgate.netmdpi.com.

Furthermore, there is ongoing research into the interaction of calcium stearate with other additives and fillers to understand synergistic or antagonistic effects, such as its interaction with zinc stearate as acid scavengers or with nucleating agents in polymers baerlocher.comtainstruments.com.

The development of more sophisticated analytical techniques is essential to overcome these challenges and gain a deeper understanding of calcium stearate's behavior and performance in advanced material systems.

Table 1: Properties of Calcium Stearate

| Property | Value | Source |

| Molecular Weight | 607.03 g/mol | nih.govatamankimya.com |

| Melting Point | 179 °C (354 °F) | usda.govnih.gov |

| Specific Gravity | 1.04 | usda.govatamankimya.com |

| Density | 1.12 g/cm³ | nih.gov |

| Solubility (Water) | Practically insoluble (0.004 g/100 mL at 15 °C) | usda.govnih.gov |

| Solubility (Other) | Insoluble in alcohol & ether; Slightly soluble in hot alcohol, hot vegetable and mineral oils; Quite soluble in hot pyridine | usda.govnih.govatamankimya.com |

| Physical Form | Fine, white to yellowish white, bulky powder; Waxy powder, flakes, or granules; Crystalline powder | usda.govpishrochem.comnih.gov |

Table 2: Applications of Calcium Stearate in Materials Science

| Application Area | Role(s) of Calcium Stearate | Examples/Effects | Source |

| Plastics and Polymers | Lubricant, Release Agent, Acid Scavenger, Stabilizer, Anti-blocking Agent | Improves flow, prevents sticking to equipment, neutralizes acidic residues (e.g., in PVC), enhances thermal stability, improves dispersion of fillers | pishrochem.comkenresearch.combaerlocher.comchembroad.comforemost-chem.commarketresearchfuture.com |

| Rubber | Curing Agent, Activator, Vulcanizing Agent, Plasticizer | Used in rubber processing to influence properties and processing efficiency. | tiiips.commarketresearchfuture.com |

| Construction Materials | Waterproofing Agent, Air-Entraining Agent, Thickener, Stabilizer, Admixture | Reduces water absorption and permeability, promotes bubble formation in concrete, improves workability, prevents sticking to formwork | verifiedmarketresearch.comforemost-chem.comresearchgate.netmdpi.com |

| Paints and Coatings | Anti-settling Agent, Defoaming Agent, Matting Agent | Prevents pigment settling, reduces foam during manufacturing and application, reduces gloss. | foremost-chem.com |

| Paper Production | Lubricant, Waterproofing Agent | Used in paper manufacturing processes. | kenresearch.com |

| Geopolymer Foams | Foam Stabilizer | Helps stabilize the porous structure, influences thermal conductivity and mechanical strength. | researchgate.netmdpi.com |

Table 3: Research Findings on Calcium Stearate in Concrete

| Study Focus | Calcium Stearate Content (by weight of cement) | Key Findings | Source |

| Compressive Strength and Permeability | 1% | Reduces compressive strength by ~20%; Effective in reducing permeability under non-hydrostatic pressure; Not effective under hydrostatic pressure. | researchgate.net |

| Drying Shrinkage | 0%, 0.1%, 0.2%, 0.3% | Higher concentration leads to smaller concrete shrinkage; Reduces shrinkage significantly. | researchgate.netmdpi.com |

| Water Absorption and Chloride Ion Infiltration | Not specified (used at 1 kg/m ³) | Reduces water absorption, infiltration of chloride ions, and corrosion attack of steel bars (~8% reduction). | mdpi.commdpi.com |

| Density | 0%, 0.1%, 0.2%, 0.3% | Density decreases as calcium stearate addition increases. | mdpi.com |

Properties

CAS No. |

1592-23-0 |

|---|---|

Molecular Formula |

C18H36CaO2 |

Molecular Weight |

324.6 g/mol |

IUPAC Name |

calcium bis(octadecanoate) |

InChI |

InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

HTPHKKKMEABKJE-UHFFFAOYSA-N |

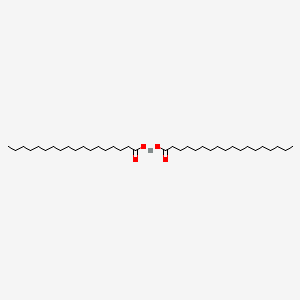

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ca] |

Appearance |

Solid powder |

Color/Form |

CRYSTALLINE POWDER Granular, fatty powder FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER |

density |

1.12 1.12 g/cm³ |

melting_point |

Melting point equals 217 ° F 179 °C 179Â °C |

Other CAS No. |

66071-81-6 1592-23-0 8000-75-7 |

physical_description |

Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals; Water or Solvent Wet Solid; Dry Powder; Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid White powder; [Sax] WHITE POWDER. |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine Solubility in water, g/100ml at 15Â °C: 0.004 |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Origin of Product |

United States |

Synthesis and Advanced Manufacturing Methodologies of Calcium Stearate

Conventional Industrial Synthesis Routes and Mechanistic Investigations

Industrial production of calcium stearate (B1226849) primarily relies on conventional chemical methods, which are well-established and scalable. These routes typically involve the reaction of a calcium source with stearic acid or a stearic acid derivative. pishrochem.compatsnap.com

Direct Saponification: Reaction Kinetics and Process Parameters for Calcium Stearate Production

Direct saponification involves the reaction of stearic acid with a calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO). pishrochem.compatsnap.com This method is often referred to as a "one-step" synthesis. patsnap.com The general reaction with calcium hydroxide is:

2 C₁₇H₃₅COOH + Ca(OH)₂ → (C₁₇H₃₅COO)₂Ca + 2 H₂O pishrochem.com

And with calcium oxide:

2 C₁₇H₃₅COOH + CaO → (C₁₇H₃₅COO)₂Ca + H₂O foodadditives.netwikipedia.org

In the direct method, stearic acid and calcium oxide or hydroxide are added to a reaction vessel, heated to melting, and reacted under stirring. tianswax.comnanotrun.com Catalysts like hydrogen peroxide or ethanol (B145695) may be used to facilitate the reaction. patsnap.com Process parameters such as temperature, stirring rate, and water content are crucial for controlling product properties and preventing issues like foaming. slideshare.net Reaction temperatures in the range of 140-150°C have been reported for the reaction of stearic acid with calcium oxide. tianswax.comnanotrun.com One patent describes a fusion process where liquid stearic acid at 70-80°C is heated to 150-180°C under pressure (0.6-1.0 MPa) in a stirred reactor, followed by the stepwise addition of powdery calcium hydroxide and a Lewis acid catalyst, with a reaction time of 45-65 minutes. google.compatsnap.com

Double Decomposition (Precipitation) Processes: Stoichiometry, By-product Formation, and Conversion Efficiency Studies

The double decomposition method, also known as the precipitation method, is a traditional route for calcium stearate synthesis. pishrochem.comusda.gov This process typically involves the reaction of a water-soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble stearate salt, commonly sodium stearate (C₁₇H₃₅COONa). pishrochem.comusda.govcore.ac.uk Sodium stearate is usually prepared by the saponification of stearic acid with sodium hydroxide. patsnap.comtianswax.com The reaction between sodium stearate and calcium chloride is:

2 C₁₇H₃₅COONa + CaCl₂ → (C₁₇H₃₅COO)₂Ca + 2 NaCl foodadditives.netbrainly.com

In this method, sodium stearate is dissolved in hot water, and a calcium chloride solution is added, leading to the precipitation of insoluble calcium stearate. tianswax.comtiiips.com The precipitated calcium stearate is then filtered, washed with water to remove the sodium chloride by-product, and dried. tianswax.comtiiips.com

Stoichiometrically, two moles of sodium stearate react with one mole of calcium chloride to produce one mole of calcium stearate and two moles of sodium chloride. brainly.com The main by-product of this reaction is sodium chloride (NaCl), a water-soluble salt. core.ac.ukbrainly.com While this method can yield highly pure calcium stearate powder, studies have investigated conversion efficiency and by-product formation. core.ac.uk One report indicated a 98.5% conversion of sodium soap upon calcium chloride addition. core.ac.uk However, the double decomposition method is often considered less practical for large-scale production compared to the fusion process and generates a significant amount of salty wastewater. patsnap.comusda.govgoogle.comgoogle.com

Fusion Method: Control over Purity and Microstructural Attributes of Calcium Stearate

The fusion method, also referred to as the dry fusion process or melt process, involves the direct reaction of stearic acid with calcium oxide at elevated temperatures without the use of organic solvents. slideshare.netusda.govusda.gov This method is favored for large-scale production and is reported to produce high-purity calcium stearate. pishrochem.comusda.govusda.gov

The reaction involves heating stearic acid to its melting point and then reacting it with calcium oxide. tianswax.comusda.govindustrialtechnologies.in The reaction temperature is typically controlled to be between 140-150°C or even higher, up to 150-180°C under pressure in some processes. tianswax.comgoogle.compatsnap.com The absence of solvents in the primary reaction step simplifies the process and reduces environmental concerns associated with solvent disposal. usda.govusda.gov

Control over process parameters in the fusion method is essential for influencing the microstructural attributes of the resulting calcium stearate powder, such as particle size and morphology. While specific detailed research findings on the direct control of microstructural attributes through fusion process parameters were not extensively detailed in the search results, the method itself is noted for producing a product with specific characteristics. slideshare.net The melt process, a type of direct reaction, involves slowly adding the calcium source to a heated stearic acid mixture and can produce a finely divided or highly crystalline form depending on conditions. slideshare.net

Sustainable and Bio-Inspired Synthesis Approaches for Calcium Stearate

Growing interest in sustainable chemistry has led to the exploration of more environmentally friendly and bio-inspired routes for chemical synthesis, including that of calcium stearate. These approaches aim to reduce energy consumption, minimize waste generation, and utilize renewable resources.

Enzymatic Production using Lipase (B570770): Optimization of Biocatalytic Reaction Conditions and Conversion Yields

Enzymatic synthesis offers a promising sustainable alternative to conventional chemical methods for producing calcium stearate. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, can be employed in the synthesis of fatty acid salts. researchgate.netpan.olsztyn.pl

One study demonstrated the enzymatic production of calcium stearate using lipase (specifically, commercial lipase SDL 451) with hydrogenated beef tallow (B1178427) and calcium hydroxide as substrates. researchgate.netnih.gov The reaction was conducted at pH 10 and 60°C, conditions considered unfavorable for traditional chemical synthesis but suitable for enzymatic catalysis. researchgate.net Optimization of biocatalytic reaction conditions, such as pH, temperature, and enzyme concentration, is crucial for maximizing conversion yields. The study reported a 95% conversion of beef tallow into calcium stearate within 2.5 hours under optimized conditions. researchgate.net Investigation of the reaction time-course revealed that lipase initially produced fatty acids, which were subsequently converted into calcium stearate. researchgate.net An alkaline pH was found to increase the conversion reaction rate. researchgate.net

Enzymatic methods offer advantages such as milder reaction conditions, reduced by-product formation, and high specificity. pan.olsztyn.pldss.go.th The use of immobilized lipases can also allow for enzyme recovery and reuse, further enhancing the sustainability of the process. google.com

Valorization of Agricultural Waste for Stearic Acid Precursors: Case Studies with Cow Bone and Palm Oil Extracts

A key aspect of sustainable synthesis is the utilization of renewable or waste materials as precursors. Stearic acid, the primary fatty acid component of calcium stearate, can be derived from various natural sources, including animal fats and vegetable oils. foodadditives.netusda.gov Valorization of agricultural waste streams to obtain stearic acid precursors presents an opportunity for more sustainable production.

Stearic acid is naturally present in the glycerides of animal fats and most vegetable oils. usda.gov Palm oil, soybean oil, and edible tallow are common sources of stearic acid for industrial production. usda.govusda.gov Stearic acid can be extracted from palm oil through processes like fractionation, which separates fatty components based on melting points. gapki.id Palm oil is rich in saturated fatty acids, including stearic acid. gapki.id Stearic acid can be obtained from the splitting of the stearin (B3432776) fraction of vegetable oil (mainly palm) or animal fat through saponification or hydrolysis. rutteman.cominterfat.com

While the search results did not provide specific detailed case studies on the direct valorization of cow bone specifically for stearic acid precursors for calcium stearate synthesis, animal fats (tallow) are a known source of stearic acid. foodadditives.netusda.gov Research on obtaining fatty acids from animal by-products, which could include components of cow bone, exists within the broader context of rendering and fat processing.

Palm oil extracts are a significant source of stearic acid. usda.govgapki.idrutteman.com Utilizing stearic acid derived from sustainably sourced palm oil contributes to a more environmentally conscious production chain for calcium stearate. gapki.idmusimmas.com The extraction typically involves saponification or hydrolysis of triglycerides in the palm oil to yield fatty acids. rutteman.com

Surface Modification of Biogenic Calcium Carbonate from Waste Seashells via Stearate Adsorption

Waste seashells, a significant source of biogenic calcium carbonate (bCC), can be utilized as a sustainable alternative to ground calcium carbonate (GCC) and precipitated calcium carbonate (PCC) in various industrial applications acs.orgresearcher.lifeunibo.it. Surface modification of bCC with hydrophobic molecules, such as stearate, is crucial for its effective dispersion in hydrophobic matrices like polymers acs.orgunibo.it.

Stearate adsorption onto the surface of biogenic calcium carbonate from waste seashells has been investigated as a method for surface modification acs.orgresearcher.lifenih.gov. Studies have shown that bCC from oyster shells exhibits a higher stearate adsorption capability compared to geogenic calcite acs.orgnih.gov. For instance, oyster shell powder showed approximately 23 wt % adsorption compared to 10 wt % for geogenic calcite acs.orgnih.gov. This higher adsorption is potentially related to the higher content of organic matrix in the oyster shells acs.orgnih.gov.

The mechanism of stearate adsorption on calcium carbonate surfaces in aqueous suspension is believed to primarily involve the formation of calcium stearate micelles in the dispersion before physical adsorption occurs acs.orgnih.govresearchgate.net. This process can involve both chemical and physical adsorption, with the initial layer forming through strong chemical forces followed by physical adsorption in subsequent layers researchgate.net. Research suggests that modifying CaCO₃ with stearic acid in aqueous solutions results in the presence of only calcium stearate on the modified surface, with no free stearic acid detected researchgate.net.

Biogenic calcium carbonate from seashells, after stearate coating, has shown potential as a filler in polymers, demonstrating improved mechanical performance in some applications, such as in ethylene (B1197577) vinyl acetate (B1210297) compounds for shoe soles acs.orgnih.gov.

Nanoscale and Thin Film Fabrication Techniques for Calcium Stearate

The fabrication of calcium stearate at the nanoscale and in thin film forms allows for the exploration of its properties and applications in advanced materials and devices core.ac.ukresearchgate.netmdpi.com. Techniques such as the Langmuir-Blodgett (LB) method and controlled precipitation are employed for this purpose core.ac.ukresearchgate.net.

The Langmuir-Blodgett (LB) technique is a versatile method for creating ordered molecular ultra-thin films, including monolayers and multilayers of materials like calcium stearate, at the air/water interface and transferring them onto solid substrates scispace.comcore.ac.ukresearchgate.netmdpi.comresearchgate.netd-nb.info. This technique allows for precise control over the arrangement and thickness of molecular layers mdpi.comresearchgate.net.

In the LB technique, amphiphilic molecules, such as stearic acid, are spread on a water subphase containing calcium ions scispace.comcore.ac.ukresearchgate.net. A monolayer forms at the air-water interface, with the hydrophilic head groups interacting with the water and the hydrophobic tails oriented away from it mdpi.comd-nb.info. By compressing the monolayer using a barrier, the molecules can be brought to a desired density and surface pressure mdpi.comd-nb.info. The monolayer can then be transferred onto a solid substrate by passing the substrate vertically through the interface mdpi.comd-nb.info. Repeating this process allows for the build-up of multilayer films with controlled thickness and molecular orientation mdpi.comd-nb.infonih.gov.

Studies on calcium stearate films prepared by the LB technique have investigated their structural properties. Fourier transform infrared (FTIR) spectroscopy has been used to analyze the association of stearate ions with calcium ions in LB films core.ac.ukresearchgate.net. FTIR spectra of calcium stearate films show characteristic carboxylate bands, indicating the association of calcium ions with COO⁻ ions, primarily in a bidendate structure in films, compared to a mix of unidendate and bidendate structures in powder form core.ac.ukresearchgate.net. X-ray diffraction (XRD) patterns of calcium stearate LB films may not exhibit sharp peaks, unlike the patterns for calcium stearate powder, suggesting differences in crystalline order or structure in the thin film form core.ac.ukresearchgate.net. Atomic force microscopy (AFM) can be used to characterize the surface morphology of LB films, revealing features such as surface roughness core.ac.ukresearchgate.net.

The stability and structural control offered by the LB technique make it valuable for fabricating calcium stearate films for various potential applications, including in sensors, electronic devices, and as model systems for biological membranes mdpi.comresearchgate.netresearchgate.net. Research has also explored the formation of calcium carbonate thin films beneath Langmuir monolayers of stearic acid, indicating the influence of the monolayer on the crystallization process researchgate.net.

Controlled precipitation is a method used to synthesize calcium stearate powders with tailored particle size and morphology skoaimpex.incore.ac.ukresearchgate.net. This technique involves the reaction of soluble precursors in a solution, leading to the formation and precipitation of solid calcium stearate particles nanotrun.comscispace.com. By carefully controlling reaction parameters such as concentration, temperature, stirring rate, and the order of addition of reactants, the nucleation and growth of calcium stearate crystals can be influenced, thereby controlling the resulting particle characteristics skoaimpex.in.

In the precipitation process for calcium stearate, typically an aqueous solution of a water-soluble metal salt (like calcium chloride) reacts with a fatty acid alkali metal salt (like sodium stearate) nanotrun.comscispace.com. The resulting calcium stearate precipitates out of the solution nanotrun.comscispace.com. The precipitated product is then usually filtered, washed, and dried nanotrun.comscispace.com.

Research has characterized calcium stearate powders produced by precipitation. Scanning electron microscopy (SEM) micrographs have shown that calcium stearate powder can exhibit a lamellar crystal morphology core.ac.ukresearchgate.net. Particle sizes can be controlled through the precipitation process; for example, studies have reported average particle sizes around 600 nm for calcium stearate powder prepared by precipitation core.ac.ukresearchgate.net. FTIR analysis of precipitated calcium stearate powders shows characteristic bands corresponding to the association of stearate ions with calcium ions core.ac.ukresearchgate.net.

Advanced Characterization and Analytical Techniques for Calcium Stearate Systems

Spectroscopic and Diffractional Probing of Molecular and Crystalline Structures

Spectroscopic and diffractional techniques are fundamental for investigating the molecular arrangement and crystalline order within calcium stearate (B1226849). These methods provide detailed information about chemical bonding, functional groups, crystal structure, and spatial organization of the stearate molecules and calcium ions.

Fourier Transform Infrared (FTIR) Spectroscopy: Analysis of Carboxylate Stretching Vibrations and Coordination Modes of Stearate Ions with Calcium

FTIR spectroscopy is a powerful tool for identifying functional groups and understanding the chemical interactions within calcium stearate. A key area of focus is the analysis of the carboxylate stretching vibrations of the stearate ions (COO⁻). Calcium stearate typically exhibits characteristic absorption bands in the FTIR spectrum corresponding to the antisymmetric stretching vibrations of the carboxylate group.

Research indicates that these antisymmetric carboxylate stretching bands appear as a doublet, commonly observed around 1540-1543 cm⁻¹ and 1575-1577 cm⁻¹. nih.govwikipedia.orgfishersci.nldsmz.deamericanelements.com The presence and positions of these bands are indicative of the coordination modes between the stearate ions and calcium ions. The band near 1540 cm⁻¹ is often attributed to unidentate coordination, while the band near 1575 cm⁻¹ is associated with bidentate association. nih.govwikipedia.orgfishersci.nlamericanelements.com Some studies also suggest a singlet band near 1550 cm⁻¹ can indicate a bridging coordination mode, particularly in chemisorbed layers or Langmuir-Blodgett films transferred at high pressure. wikipedia.orgfishersci.no

The relative intensities of these bands can vary depending on the physical form of the calcium stearate. For instance, in powder form, the bands at 1542 and 1575 cm⁻¹ may show equal intensity, suggesting a mix of unidentate and bidentate structures. nih.govfishersci.nl In contrast, films might exhibit a higher intensity for the band around 1577 cm⁻¹, indicating a predominance of the bidentate structure. nih.govfishersci.nl

Besides the carboxylate bands, FTIR spectra of calcium stearate also show characteristic peaks related to the alkyl chain, such as antisymmetric and symmetric methylene (B1212753) stretching vibrations around 2914 cm⁻¹ and 2850 cm⁻¹, respectively, and methylene scissoring bands around 1472 cm⁻¹. nih.govamericanelements.com The separation between the antisymmetric and symmetric carboxylate stretching bands (Δ value) can provide further insights into the coordination symmetry; a lower symmetry generally results in a higher Δ value. americanelements.com For calcium salts, a splitting value (Δvsplit) of approximately 40 cm⁻¹ has been observed for the antisymmetric carboxylate stretching vibration, suggesting different denticities in the coordination structure. americanelements.com

X-ray Diffraction (XRD) Analysis: Determination of Bilayer Distances, Crystallinity, and Solid Solution Formation in Calcium Stearate Blends

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials like calcium stearate. XRD patterns provide information on the arrangement of molecules within the crystal lattice, including layer stacking and crystallinity.

For calcium stearate powder, characteristic diffraction peaks are observed at specific 2θ values. Studies have reported peaks at angles such as 6.40° and 19.58°, among others. nih.govfishersci.nl The presence of sharp peaks in the XRD pattern is indicative of a crystalline structure and a higher degree of crystallinity. fishersci.nldsmz.de Conversely, amorphous forms of calcium stearate or very thin films may not exhibit sharp diffraction peaks. nih.govfishersci.nlatamankimya.com

XRD analysis is particularly useful for determining the bilayer distance in the lamellar structure of calcium stearate. Based on Bragg's law and the 2θ values of higher-order reflections, the bilayer distance of precipitated calcium stearate powder has been determined to be around 4.8 nm. nih.gov For Langmuir-Blodgett films of calcium stearate, a bilayer distance of approximately 4.0 nm has been reported. nih.gov

In mixtures or blends of metal stearates, XRD can be employed to investigate the formation of solid solutions. Studies on binary blends of calcium stearate with other metal stearates, such as zinc stearate, have utilized XRD to reveal that lower melting temperatures observed in these mixtures are due to the formation of solid solutions of variable composition rather than eutectic formation. planejamento.mg.gov.brecostore.com The XRD patterns of these blends can show shifts in peak positions or changes in peak intensity compared to the pure components, indicating the integration of different metal stearates into a common crystalline structure.

Microscopic and Morphological Characterization at Multiple Scales

Microscopic techniques allow for the direct visualization of calcium stearate particles, films, and their dispersion within composite materials, providing crucial information about morphology, particle size, and surface characteristics at various magnifications.

Scanning Electron Microscopy (SEM): Investigation of Calcium Stearate Particle Morphology (e.g., Lamellar Structure) and Composite Microstructures

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and microstructure of calcium stearate. SEM micrographs of calcium stearate powder reveal its characteristic lamellar structure. nih.govfishersci.nlfishersci.ca The particle size of precipitated calcium stearate powder has been observed to be around 600 nm using SEM. nih.govfishersci.nlfishersci.ca

SEM is also invaluable for investigating the microstructure of composites containing calcium stearate. It can show how calcium stearate particles are dispersed within a polymer matrix or how they interact with filler materials. For example, SEM has been used to study the morphology of composites where stearic acid (a precursor to stearates) is adsorbed onto cellulose (B213188) microfibers, showing the formation of lamellar structures on the fiber surface. wikipedia.org In polymer composites, SEM can reveal the distribution and morphology of calcium stearate as an additive, demonstrating smoother and more homogeneous microstructures in specimens with calcium stearate compared to those without. fishersci.ca The technique can also visualize the migration of calcium stearate to the surface of composites during thermal aging. atamanchemicals.com Furthermore, SEM can be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis and confirm the presence and distribution of calcium within the observed structures. atamanchemicals.com

Atomic Force Microscopy (AFM): Surface Topography and Roughness Analysis of Calcium Stearate Films

Atomic Force Microscopy (AFM) provides high-resolution three-dimensional surface topography information and allows for the quantification of surface roughness. AFM is particularly useful for characterizing the surface of calcium stearate films.

AFM images of calcium stearate films have indicated that the surface may not be perfectly smooth, with reported peak-to-valley distances of a few nanometers (e.g., 6 nm). nih.govfishersci.nlfishersci.ca AFM enables detailed analysis of surface features at the nanoscale, including defects and variations in morphology. americanelements.comnih.govfishersci.fi

Surface roughness is a critical parameter that can be accurately measured by AFM. nih.govfishersci.fieasychem.org This is important for understanding the surface properties and performance of calcium stearate films in various applications, such as coatings or lubricants. AFM can also be used to study changes in surface topography and adhesion when surfaces are exposed to fatty acids like stearic acid. The technique's ability to provide nanoscale 3D imaging makes it superior to SEM for detailed surface roughness analysis. fishersci.fi

Optical Microscopy: Observation of Thermal Phase Behavior and Morphological Changes in Metal Stearate Mixtures

Optical microscopy, often in conjunction with a hot stage system, is a valuable technique for observing the thermal phase behavior and morphological changes of calcium stearate, particularly in mixtures with other metal stearates.

This technique allows for direct visualization of transitions that occur upon heating and cooling. For example, optical microscopy has been used to investigate the structural evolution of calcium stearate in polymer matrices, showing transformations from vitreous agglomerates with lamellar ordered structures at low temperatures to diverse colloidal liquid crystal aggregates during heating.

By using a hot stage system with an optical microscope, researchers can observe these morphological changes in real-time as a function of temperature. dsmz.de This provides qualitative insights into the melting behavior, crystallization processes, and the formation of different phases, complementing data obtained from thermal analysis techniques like Differential Scanning Calorimetry (DSC). Optical microscopy can reveal how the morphology of metal stearate mixtures changes during thermal cycles, highlighting phenomena such as hysteresis in optical behavior related to the melting range of calcium stearate.

Transmission Electron Microscopy (TEM): Assessment of Calcium Stearate's Role in Nanocomposite Dispersion

Transmission Electron Microscopy (TEM) is a powerful technique for examining the morphology and dispersion of components within nanocomposites at a very high resolution. In the context of calcium stearate, TEM is employed to assess its role as a dispersion promoter, particularly in polymer nanocomposites. Studies have utilized TEM to visualize the dispersion of layered silicates, such as organoclay, within polymer matrices like styrene-butadiene rubber (SBR) researchgate.netepa.govkoreascience.kr.

Research has shown that calcium stearate can enhance the dispersion of organoclay in rubber nanocomposites. TEM images can reveal the degree of intercalation and exfoliation of the clay layers, providing visual evidence of how calcium stearate influences the nanoscale distribution of these fillers researchgate.netepa.govkoreascience.kr. For instance, improved dispersion of silicate (B1173343) layers in the rubber matrix has been observed with the addition of calcium stearate, contributing to enhanced mechanical properties and wear resistance of the resulting nanocomposites koreascience.kr. TEM is highly recommended for in-depth studies to understand the quality of the internal structure, spatial distribution of different phases, and defect structure of nanocomposites mdpi.com.

X-ray Microdiffraction Techniques for Crystal Deposit Identification

X-ray microdiffraction is a valuable technique for identifying the crystalline phases present in very small samples or localized areas, such as crystal deposits. This method has been successfully applied to identify calcium stearate crystals in biological samples. For example, in a study investigating birefringent crystals found in the liver and adrenal glands of dogs, ultrastructural and X-ray microdiffraction techniques confirmed the crystals to be calcium stearate nih.gov.

X-ray diffraction (XRD) in general is widely used to characterize the crystalline structure of calcium stearate powders and films. Characteristic diffraction peaks at specific 2θ values are indicative of the crystalline bilayers of calcium stearate scispace.comcore.ac.ukresearchgate.net. For precipitated calcium stearate, peaks have been observed at 2θ values such as 5.5°, 7.42°, 9.10°, 11.02°, 12.86°, and 15.58°, corresponding to higher order diffractions of the bilayer distance, which was determined to be around 4.8 nm scispace.comcore.ac.uk. XRD can also reveal the presence of different phases and co-crystallization in mixtures involving calcium stearate up.ac.za. While powdered calcium stearate shows sharp characteristic peaks, thin films may exhibit less defined or no sharp peaks depending on their structure scispace.comcore.ac.ukresearchgate.net.

Thermal Analysis Methodologies for Characterizing Calcium Stearate Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of calcium stearate, including its melting characteristics, phase transitions, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is extensively used to determine melting points, crystallization temperatures, and various phase transitions of calcium stearate and its composites google.comresearchgate.netcapes.gov.brnih.gov.

Pure calcium stearate typically exhibits a well-defined melting endotherm. Studies have reported melting points for neat calcium stearate samples up.ac.za. The melting behavior can be influenced by factors such as hydration state and the presence of other components in mixtures or composites up.ac.zacapes.gov.br. For instance, mixtures of calcium stearate with other metal stearates, like zinc stearate, can show shifted or multiple endothermic peaks compared to the pure components, indicating changes in melting behavior and potentially co-crystallization or the formation of different phases up.ac.za.

DSC is also valuable for studying the crystallization behavior of polymers in the presence of calcium stearate. Calcium stearate can act as a nucleating agent or, in some cases, an antagonist to other nucleators, affecting the crystallization temperature (TC) of polymers like polypropylene (B1209903) tainstruments.comtainstruments.com. DSC analysis can quantify these effects by measuring changes in the crystallization exotherm tainstruments.com.

Calcium stearate can undergo various thermal transitions, including crystal-crystal and crystal-mesomorphic phase transitions, which can be identified and characterized by DSC researchgate.net. The enthalpies associated with these transitions can also be determined researchgate.net.

Here is a table summarizing some reported thermal transition data for calcium stearate and its mixtures obtained via DSC:

| Material | Event | Temperature (°C) | Notes | Source |

| Neat Calcium Stearate | Melting Endotherm | 128.3 | Previously melted and solidified | up.ac.za |

| Calcium Stearate/Zinc Stearate Blend (20 wt% ZnSt) | Single Endotherm + Shoulder | Shifted to lower T | Compared to neat components | up.ac.za |

| Calcium Stearate/Zinc Stearate Blend (40 wt% ZnSt) | Multiple Endotherms | 101.1 (one peak) | Indicates multiple events | up.ac.za |

| Calcium Stearate (Monohydrate) | Dehydration | ~110 | Transformation to anhydrous salt | capes.gov.br |

| Calcium Stearate | Crystal-Mesomorphic Transition | 123 | First transition | researchgate.net |

| Calcium Stearate | Melting (range) | 130-180 | Observed in commercial polystyrene sample | scielo.br |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is essential for evaluating the thermal stability and decomposition behavior of calcium stearate tainstruments.comacs.orgresearchgate.net. TGA curves provide information on the temperatures at which mass loss occurs, the extent of mass loss, and the number of decomposition steps.

Calcium stearate typically exhibits thermal degradation at elevated temperatures. Studies have shown that calcium stearate starts to degrade at temperatures around 300°C, with the main mass loss occurring after 400°C ecers2023.org. The thermal decomposition process can involve multiple stages researchgate.netakjournals.com. For instance, the decomposition of calcium stearate can lead to the formation of calcium carbonate as an intermediate product, which further decomposes to calcium oxide at even higher temperatures akjournals.com.

TGA can also be used to study the thermal degradation kinetics of calcium stearate and its composites, such as calcium stearate/PVC composites researchgate.netresearchgate.net. By analyzing TGA data obtained at different heating rates, kinetic parameters like apparent activation energy can be determined using various methods (e.g., Kissinger, Starink, Friedman, Flynn-Wall-Ozawa) researchgate.net.

TGA is also used to assess the moisture content or hydration level of calcium stearate, as mass loss below 200°C can be attributed to the removal of adsorbed moisture or solvate molecules up.ac.zaakjournals.com.

Here is a summary of typical thermal decomposition information for calcium stearate from TGA:

| Event | Approximate Temperature Range (°C) | Notes | Source |

| Dehydration/Solvate Removal | Below 200 (e.g., ~120) | Depends on hydration state and solvent | up.ac.zaakjournals.com |

| Initial Degradation Onset | ~300 | Starts to degrade | ecers2023.org |

| Main Decomposition | After 400 | Main mass loss event | ecers2023.org |

| Decomposition (First Stage in PVC composite) | 361-402 | Pyrolysis of calcium stearate and reaction with HCl from PVC | researchgate.netresearchgate.net |

| Formation of Calcium Carbonate | ~400 | Intermediate product of decomposition | akjournals.com |

| Decomposition of Calcium Carbonate | ~650-700 | Further decomposition to calcium oxide and carbon dioxide | akjournals.com |

| Residue at 1000°C | ~10 wt% | Remaining inorganic residue, likely calcium oxide | ecers2023.org |

Differential Scanning Calorimetry (DSC): Study of Melting Points, Crystallization Temperatures, and Phase Transitions in Calcium Stearate and its Composites

Quantitative and Qualitative Analytical Methods for Calcium Stearate Content

Determining the content of calcium stearate in various materials, particularly polymers, is important for quality control and performance evaluation. Several analytical methods can be employed for this purpose.

Atomic Absorption Spectrophotometry (AAS) is a technique used for the quantitative determination of metallic elements. In the case of calcium stearate, AAS is utilized to measure the calcium content in a sample, which can then be used to indirectly quantify the amount of calcium stearate present researchgate.netgoogle.comijnc.ir. This approach is particularly relevant for analyzing calcium stearate in polymers and other solid matrices researchgate.netgoogle.com.

The general principle involves preparing the sample in a way that the calcium becomes accessible for AAS analysis. For polymers, this often requires a sample preparation step like pyrolysis or digestion to break down the organic matrix and dissolve the inorganic residue containing calcium researchgate.net. After appropriate sample preparation, the concentration of calcium in the resulting solution is measured by AAS at a specific calcium atomic line researchgate.net.

Research has demonstrated the effectiveness of AAS for determining calcium stearate in polymer samples after pyrolysis researchgate.net. The method typically involves burning the polymer sample in a furnace, dissolving the residue in an acid solution (e.g., HCl), and then measuring the calcium concentration using AAS researchgate.net. This method can offer a linear dynamic range and a limit of detection suitable for quantifying calcium stearate in polymers researchgate.net. For instance, a method involving pyrolysis at 500°C and dissolution in 1M HCl showed a linear dynamic range of 0.4–50 mg/L for calcium in solution and a limit of detection of 15 ppm as calcium stearate in a 0.5 g polymer sample researchgate.net.

AAS is a common form of elemental analysis for determining metallic elements and compounds in samples ijnc.ir. While AAS is suitable for analyzing liquids, solid samples require appropriate preparation to get the analyte into solution ijnc.ir.

Other quantitative methods for calcium stearate content mentioned in the search results include compleximetry and atomic emission spectrometry, which also rely on measuring the calcium content google.com. Infrared spectroscopy has also been explored for quantitative determination based on characteristic absorption peaks of the calcium stearate carboxyl group google.com.

Gas Chromatography-Mass Spectrometry (GC-MS): Determination of Stearate Content via Methyl Esterification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds within a sample. To determine the stearate content originating from calcium stearate, the non-volatile stearic acid component must first be converted into a volatile derivative, typically through methyl esterification.

A method for determining calcium stearate in drugs using GC-MS involves acidifying the sample with hydrochloric acid to obtain stearic acid. The stearic acid is then extracted using n-hexane. google.comgoogle.com The n-hexane extract is concentrated and dried. google.comgoogle.com Methyl esterification is subsequently performed by adding methanol (B129727) and sulfuric acid, followed by heating. google.comgoogle.com The resulting methyl stearate is extracted with n-hexane. google.comgoogle.com The amount of methyl stearate in the n-hexane layer is then measured using GC-MS. google.comgoogle.com The content of calcium stearate in the original sample is calculated based on the amount of methyl stearate, using a conversion factor. google.comgoogle.com For instance, the conversion factor between calcium stearate and methyl stearate is approximately 1.0, based on their molecular weights. google.com

GC-MS offers high selectivity, accuracy, and sensitivity for this analysis, with low detection limits. google.comnih.gov This approach effectively addresses the challenge of analyzing non-volatile stearic acid by converting it into a readily detectable form. nih.gov

Infrared Spectroscopic Methods for Calcium Stearate Quantification in Solid Matrices: Calibration and Correction Equation Establishment

Infrared (IR) spectroscopy is a valuable tool for the quantitative analysis of calcium stearate in solid matrices. This technique relies on the absorption of infrared radiation by specific functional groups within the calcium stearate molecule, allowing for its identification and quantification.

A method for measuring calcium stearate content in solid matter using infrared spectroscopy involves hot-pressing standard samples with known calcium stearate content into thin sheets of uniform thickness. google.com Infrared spectra of these standards are then obtained under consistent testing conditions. google.com The absorbance is determined from the infrared spectrum, typically by taking the sum of peak heights or areas of characteristic asymmetric stretching vibration absorption peaks of the calcium stearate carboxyl group. google.com These peaks commonly appear around 1575 cm⁻¹ and 1541 cm⁻¹ in the infrared spectrum and can serve as quantitative characteristic absorption peaks for calcium stearate. google.com

A correction equation is established relating the absorbance values to the known calcium stearate content in the standard samples. google.com To measure the calcium stearate content in an unknown solid sample, the sample is hot-pressed into a sheet of the same thickness as the standards, and its infrared spectrum is obtained under the same conditions. google.com The absorbance is determined from the sample's spectrum, and this value is substituted into the established correction equation to calculate the calcium stearate content in the unknown sample. google.com This method allows for accurate determination of calcium stearate content in solid matrices by utilizing a calibration based on infrared absorbance. google.com

Rheoviscometry: Characterization of Rheological Properties (e.g., Viscosity, Yield Point) in Calcium Stearate Greases and Polymer Melts

Rheoviscometry is used to characterize the flow and deformation behavior of materials, providing insights into properties such as viscosity and yield point. When calcium stearate is used as a thickener in greases or as a lubricant and processing aid in polymer melts, rheological characterization is crucial for understanding its performance.

In lubricating greases, calcium stearate can significantly influence rheological properties. Studies on vegetable oil-based lubricants thickened with various stearates, including calcium stearate, have shown its effect on structural viscosity and yield point. mdpi.com Calcium stearate can contribute to favorable rheological properties, such as lower dynamic viscosity at low temperatures compared to other thickeners like lithium or aluminum stearate. mdpi.com Lubricants thickened with lithium stearate and calcium stearate have shown similar yield point values. mdpi.com The composition thickened with calcium stearate exhibited a yield point value of 21.9 Pa, which was an intermediate value among the tested lubricating compositions. mdpi.com

In polymer processing, metal stearates like calcium stearate are used as lubricants and dispersants. up.ac.za Rheological measurements on polymer systems containing calcium stearate can reveal its impact on melt viscosity and fluidification temperatures. up.ac.za For instance, blends of calcium stearate and zinc stearate have shown lower fluidification temperatures compared to the pure components, indicating their effectiveness in reducing melt viscosity. up.ac.za Rheological measurements on these blends involved melting samples at elevated temperatures (e.g., 180 °C), pre-shearing, and then scanning temperature while measuring in oscillation mode. up.ac.za

Impedance Spectroscopy: Investigation of Calcium Stearate Influence on Electrical Properties in Cementitious Systems

Impedance Spectroscopy (IS), also known as Electrochemical Impedance Spectroscopy (EIS), is a non-destructive technique used to study the electrical properties of materials. In cementitious systems, EIS can provide valuable information about the microstructure, pore solution chemistry, and ionic transport, and can be used to investigate the influence of additives like calcium stearate. mdpi.commdpi.com

EIS monitors the electrical properties of cementitious materials in real-time, which are linked to their microstructure and ionic transport dynamics. mdpi.com The technique involves applying an alternating voltage at different frequencies and measuring the resulting current response. nist.gov The impedance data, often presented as a Nyquist plot, can be fitted to equivalent electrical circuits to extract parameters related to the material's electrical properties, such as electrolyte resistivity and solid phase resistivity. mdpi.commdpi.com

Calcium stearate has been investigated for its role in alkali-activated slag (AAS) cement systems, and impedance characteristics have been used to understand its influence. whiterose.ac.uk Studies have shown that calcium stearate can affect the reaction process and the resulting microstructure of AAS cement. whiterose.ac.uk EIS measurements can help in understanding how calcium stearate impacts the electrical conductivity of these systems, which is related to the pore structure and the composition of the pore solution. mdpi.comnist.gov For instance, the resistivity values of cement paste increase as the curing time progresses due to the improvement of pore structure. mdpi.com EIS can effectively distinguish the contributions of the bulk material and the sample-electrode interface to the measured electrical response in complex systems like greases.

Nitrogen Sorption and Mercury Intrusion Porosimetry (MIP): Analysis of Pore Size Distribution and Porosity in Modified Materials

Nitrogen sorption and Mercury Intrusion Porosimetry (MIP) are complementary techniques used to characterize the pore structure of materials, providing information about pore size distribution, pore volume, and porosity. These methods are particularly useful for studying the impact of additives like calcium stearate on the porous network of modified materials.

Nitrogen sorption is typically used to characterize smaller pores, generally in the range of approximately 0.3 nm to 300 nm. researchgate.net MIP, on the other hand, is suitable for characterizing larger pores, typically ranging from around 3 nm to 200 µm or 360 µm. researchgate.netmdpi.com By combining both techniques, a comprehensive understanding of the pore size distribution across a wide range can be obtained. researchgate.net

In-line Colorimetry: Thermal Evaluation of Calcium Stearate Influence on Optical Properties of Polymers

In-line colorimetry is an optical technique that can be used to evaluate the influence of additives on the color and optical properties of materials, particularly polymers, often under thermal processing conditions.

This technique can be employed to investigate the effect of calcium stearate on the optical properties of polymers like polystyrene. revistapolimeros.org.brresearchgate.netscielo.brscielo.br An in-line optical detector operating by illuminating the polymer with monochromatic light (e.g., red light) can be used to evaluate its thermal behavior during heat cycling. revistapolimeros.org.brresearchgate.netscielo.brscielo.br The system measures the light absorption of the polymer. revistapolimeros.org.brresearchgate.netscielo.brscielo.br

Interfacial Science and Interaction Mechanisms of Calcium Stearate

Surface Chemical Interactions and Adsorption Mechanisms

The interaction of calcium stearate (B1226849) with the surface of inorganic fillers, such as calcium carbonate (CaCO₃), is a critical aspect of its function as a surface modifier and dispersant.

Mechanism of Stearate Adsorption on Inorganic Filler Surfaces (e.g., CaCO₃): Role of Micelle Formation

The adsorption of stearate onto inorganic filler surfaces like calcium carbonate is a complex process involving both chemical and physical adsorption researchgate.netceramics-silikaty.cz. In aqueous dispersions, particularly at concentrations above the critical micelle concentration, the formation of calcium stearate micelles is a significant factor in the adsorption mechanism researchgate.netacs.orguni-konstanz.de. It is suggested that the adsorption process is primarily controlled by the presence of these micelles in aqueous dispersions acs.orguni-konstanz.de.

Research indicates that stearate adsorption can occur in multiple layers, with the initial layer forming through strong chemical forces, followed by the physical adsorption of subsequent layers researchgate.net. Approximately 50% of stearate molecules in micelles may be chemically adsorbed onto the calcium carbonate surface, with the remaining molecules physically adsorbed through tail-to-tail interactions researchgate.net. The hydrophilic heads of sodium stearate, a precursor in some coating processes, can arrange vertically on the calcium carbonate surface, forming a monolayer. As the concentration increases, the hydrophobic tails of stearate or calcium stearate molecules can connect, leading to the formation of bilayer or multilayer coatings researchgate.netresearchgate.net. The surface coating on calcium carbonate can originate from edge vertices and gradually spread across the surface until complete coverage is achieved researchgate.net.

Detailed Investigation of Unidendate and Bidendate Association of Stearate Ions with Calcium Ions

The interaction between stearate ions and calcium ions on the surface of calcium carbonate involves specific coordination structures. Spectroscopic studies, particularly using FTIR, have provided insights into these associations. Characteristic absorption bands in the FTIR spectra of calcium stearate, typically around 1577 cm⁻¹ and 1543 cm⁻¹, are attributed to the antisymmetric stretching vibrations of the carboxylate groups (-COO⁻) researchgate.netmdpi.comsemanticscholar.orgresearchgate.net. These bands are associated with the unidentate and bidentate association of stearate ions with calcium ions researchgate.netmdpi.comsemanticscholar.org.

Unidentate association: In unidentate coordination, the carboxylate group binds to a calcium ion through only one of its oxygen atoms researchgate.netmdpi.com.

Bidentate association: Bidentate association can occur in two forms: chelating, where both oxygen atoms of a single carboxylate group bind to the same calcium ion, and bridging, where the carboxylate group bridges between two different calcium ions researchgate.netmdpi.com. The specific frequencies observed in FTIR spectra help distinguish between these coordination modes mdpi.com.

Studies on the interaction of alkaline earth ions with stearic acid films have shown that calcium ions form "calcium-type" complexes with the stearate ligand nih.gov. The stability constants and properties of these complexes, such as solid-to-liquid phase transition temperature and surface area, suggest unique behavior for calcium compared to other alkaline earth metals nih.gov.

Surface Modification Effects on Filler Compatibility with Hydrophobic Polymer Matrices

Surface modification of inorganic fillers with calcium stearate is primarily aimed at improving their dispersibility and compatibility within hydrophobic polymer matrices ceramics-silikaty.czajchem-b.com. Untreated inorganic fillers, like calcium carbonate, often have energetic hydrophilic surfaces, leading to poor dispersion in hydrophobic polymers tsijournals.com. Coating the filler surface with a hydrophobic layer, such as calcium stearate, alters the surface energy and makes the filler more organophilic, facilitating better integration with the polymer ceramics-silikaty.czajchem-b.comscielo.br.

The attachment of a monolayer of hydrophobic organic molecules, like stearic acid derivatives forming calcium stearate, to the mineral surface changes the surface properties from hydrophilic to strongly hydrophobic ceramics-silikaty.cz. This surface treatment enhances the dispersibility of the filler particles in the polymer matrix ajchem-b.com. Improved dispersion of filler particles due to surface modification with calcium stearate can lead to better mechanical performance in the resulting composite materials uni-konstanz.deajchem-b.com. However, while stearic acid modification improves dispersion, it may reduce the filler's ability to bind to the polymer matrix compared to other surface modification agents ajchem-b.com. The degree of surface coverage by stearate also influences the surface free energy of the coated particles, impacting their interaction with the polymer core.ac.uk.

Interactions within Polymer Systems

Calcium stearate plays multiple roles within polymer systems, acting as a lubricant and influencing interactions with other additives and fillers, such as layered silicates in nanocomposites.

Mechanisms of Calcium Stearate as an Internal and External Lubricant in Polymer Processing

Calcium stearate is widely used as a lubricant and mold release agent in the processing of various polymers, including polyvinyl chloride (PVC) and polyolefins pishrochem.comscielo.brvinipulchemicals.com. Its function as a lubricant can be categorized as both internal and external, although its role can be complex and exhibit characteristics of both .

Internal Lubrication: As an internal lubricant, calcium stearate is thought to reduce friction between polymer particles, enhancing melt flow and reducing melt viscosity during processing operations like extrusion and molding vinipulchemicals.comkanademy.com. In polar resins like PVC, calcium stearate, having strong polarity, can form a relatively stable complex system with the chemically active points of the resin particles . The two long-chain alkyl groups of calcium stearate have limited compatibility with polar resins, forming a local microscopic two-phase interface or a lubricating film within the polymer matrix .

External Lubrication: As an external lubricant, calcium stearate is generally considered to have poor compatibility with the polymer resin and is active at the polymer-metal interface, promoting mold release and preventing the polymer from sticking to processing equipment vinipulchemicals.comsci-hub.sepvcchemical.com. This forms a lubrication layer between the polymer melt and the metal surface, facilitating easier flow and demolding pvcchemical.com.

The lubricating effect of calcium stearate can be influenced by its interaction with other lubricants. For instance, when mixed with paraffin (B1166041) wax, a synergistic effect can be observed, significantly reducing the material's torque value during processing . This is attributed to paraffin penetrating the calcium stearate molecules and strengthening the lubricating effect . Studies have shown that calcium stearate can facilitate the association of nonpolar external lubricants with polar polymers like PVC sci-hub.se.

Ionic Interactions between Calcium Ions and Layered Silicates in Nanocomposites

In polymer nanocomposites containing layered silicates (clays), calcium stearate can play a significant role due to the ionic interactions between the calcium ions (Ca²⁺) and the anionic surfaces of the silicate (B1173343) layers koreascience.krresearchgate.netkoreascience.krepa.gov. Layered silicates, such as montmorillonite (B579905) (MMT), often have a hydrophilic nature and require modification to disperse well in hydrophobic polymer matrices koreascience.kr. Organically modified layered silicates (organoclays) are commonly used, where the interlayer cations are exchanged with organic cations koreascience.kr.

When calcium stearate is used in nanocomposites, the calcium ions can interact strongly with the anionic surfaces of the layered silicates koreascience.krresearchgate.netkoreascience.kr. This ionic interaction can enhance the filler-rubber interaction in composites like styrene-butadiene rubber (SBR) nanocomposites koreascience.krkoreascience.kr. Research has shown that substituting stearic acid with calcium stearate can improve the mechanical properties and wear resistance of SBR/organoclay nanocomposites, attributed to the strong ionic effect between the calcium cation and the anionic silicate surface koreascience.krkoreascience.kr. Calcium stearate can also act as a dispersion promoter for organoclay in the polymer matrix, potentially leading to partial exfoliation and pronounced intercalation of the silicate layers researchgate.net. However, excessive amounts of calcium stearate can degrade mechanical properties due to its lubrication effect koreascience.krkoreascience.kr.

Influence on Three-Phase Structure (Amorphous, Crystalline, Interphase) of Ultra-High Molecular Weight Polyethylene (B3416737) (UHMWPE)

Ultra-High Molecular Weight Polyethylene (UHMWPE) is a semi-crystalline polymer comprising crystalline, amorphous, and interphase regions clinicalpub.commdpi.com. The crystalline phase consists of ordered lamellae, while the amorphous phase is disordered clinicalpub.com. The interphase is a partially ordered transition zone between the crystalline and amorphous phases clinicalpub.comaip.org. The microstructure, including the proportions and characteristics of these phases, significantly influences the mechanical properties and wear resistance of UHMWPE aip.org.

Calcium stearate has been investigated for its effects on the structure and properties of UHMWPE, particularly in the context of processing and wear resistance researchgate.netspringerprofessional.de. While calcium stearate was historically used as a processing aid and lubricant in UHMWPE manufacturing, including as a scavenger for residual catalyst components, orthopedic-grade UHMWPE resins today are typically free from this additive clinicalpub.com.

The amorphous region is also affected by calcium stearate. Studies suggest that calcium stearate can have a "disentanglement effect" on the molecular chains in the amorphous region, reducing the degree of entanglement springerprofessional.de. A lower degree of entanglement in the amorphous phase can weaken the shear resistance of the material, contributing to adhesive wear during friction aip.orgspringerprofessional.de.

Furthermore, calcium stearate may reduce the content of the interphase region springerprofessional.de. The interphase, with its partially ordered structure and linking tie molecules, plays a role in connecting the crystalline and amorphous phases and contributes to the material's mechanical behavior and resistance to damage clinicalpub.comaip.org. A reduction in the interphase content can make the UHMWPE structure more susceptible to damage springerprofessional.de.

Despite some findings suggesting that calcium stearate addition could lead to denser packing of UHMWPE particles, potentially resulting in stronger fusion and fewer structural defects, which might improve mechanical properties and oxidative resistance, other studies highlight the detrimental effects on wear resistance due to the influence on the three-phase structure researchgate.netspringerprofessional.de. The disentanglement of amorphous chains and reduction in interphase content appear to be key mechanisms by which calcium stearate can negatively impact the wear performance of UHMWPE springerprofessional.de.

Interactions in Cementitious Materials

Calcium stearate is widely used as a water-repellent admixture in cementitious materials like concrete and mortar pishrochem.comresearchgate.netjcsm.irnih.govmateossl.estldvietnam.com. Its effectiveness stems from its ability to impart hydrophobicity to the cementitious matrix.

Cementitious materials inherently contain a network of capillary pores formed during the hydration process and the evaporation of excess water researchgate.netmdpi.com. These pores can act as pathways for the ingress of water and aggressive substances, leading to deterioration and reduced durability tldvietnam.comresearchgate.netnih.govmedjrf.comnih.gov.

Calcium stearate functions by forming hydrophobic layers along the walls of these capillary pores researchgate.netjcsm.irnih.govmateossl.estldvietnam.commedjrf.commdpi.comciaconference.com.au. This hydrophobization reduces the capillary suction and restricts the penetration of water into the concrete or mortar under non-hydrostatic conditions researchgate.netjcsm.irnih.govmdpi.comciaconference.com.au. The formation of these layers is attributed to the reaction between calcium stearate and calcium hydroxide (B78521) present in the cementitious matrix, resulting in an insoluble calcium stearate layer on the pore surfaces nih.govnih.gov. This wax-like compound hinders the ingress of water mdpi.comciaconference.com.au.

The effectiveness of calcium stearate in reducing water absorption has been demonstrated in various studies. For instance, incorporating calcium stearate has been shown to significantly reduce the amount of water absorbed by cement mortar specimens mdpi.com. In one study, concrete with 3 kg of calcium stearate per cubic meter showed minimum permeability researchgate.net. Another study reported that concrete with calcium stearate at 1 kg per cubic meter had better water tightness researchgate.net. Different concentrations of calcium stearate have been investigated, with studies indicating that additions between 1% and 6% relative to cement can significantly improve water-repellent properties mateossl.es. Higher concentrations, such as 4% by weight of cement, have shown very low water absorption rates ciaconference.com.au.

The hydrophobic layers created by calcium stearate not only reduce water absorption but also help prevent issues like efflorescence, which is caused by the migration of soluble salts to the surface with water nih.govmateossl.es.

The addition of calcium stearate to cementitious mixtures can influence the kinetics of cement hydration and the resulting microstructure. Calcium stearate is insoluble in water asiapalm.comnih.gov, and its presence can affect the interaction between cement particles and water.

Some studies suggest that calcium stearate can retard hydrate (B1144303) formation when mixed alone nih.govmdpi.com. This delay in the hydration reaction can lead to a reduction in compressive strength, particularly at early ages jcsm.irnih.govmdpi.comjmaterenvironsci.com. The formation of hydrophobic layers on the surface of cement particles may impede their contact with water, thereby slowing down the hydration process jmaterenvironsci.com.

However, the impact on hydration and strength can be influenced by other components in the mix. When combined with pozzolanic materials rich in SiO₂ and Al₂O₃, such as diatomite and yellow clay, calcium stearate's negative effect on compressive strength can be mitigated or even negated nih.govmdpi.com. The pozzolanic reaction between these materials and the hydration products of cement can contribute to strength development nih.govmdpi.com.

Calcium stearate has also been observed to act as an accelerator for both initial and final setting times of cement, with the rate of acceleration decreasing with increasing dosage jmaterenvironsci.comtandfonline.com. While it may slow down the development of strength at an early stage, the strength can improve significantly after longer curing periods jmaterenvironsci.com.

The influence of calcium stearate on microstructure extends beyond pore hydrophobization. It can affect the pore size distribution and connectivity whiterose.ac.uk. Some research suggests that calcium stearate can optimize microstructure characteristics and reduce defects whiterose.ac.uk. It has been hypothesized that calcium stearate fills in smaller voids and microcracks in the concrete mdpi.com. However, other studies have reported no significant improvement in the internal pore structure of cement mortar with calcium stearate addition nih.govmdpi.com.

The reaction between calcium stearate, cement, and water is believed to form wax-like compounds and a more stable volume during the hydration process, contributing to reduced drying shrinkage in concrete mdpi.com.

Formation of Hydrophobic Layers along Capillary Pores within Cementitious Matrices

Interactions in Lubricant and Grease Formulations

Calcium stearate is a common component in lubricant and grease formulations, primarily serving as a thickener and providing lubricating properties nimbasia.compishrochem.comdanalubes.com.

Calcium stearate is often used in conjunction with other metal stearates in lubricant applications. Studies investigating binary blends of metal stearates, such as calcium stearate with zinc stearate or magnesium stearate, have revealed the formation of solid solutions rather than simple eutectic mixtures up.ac.zaup.ac.zaresearchgate.net.

Thermal characterization of these binary blends has shown lower melting temperatures compared to the individual components up.ac.zaup.ac.za. X-ray diffraction studies have confirmed that this is due to the co-crystallization of the metal stearates, forming solid solutions with variable compositions up.ac.zaup.ac.za.

The formation of solid solutions in metal stearate blends can influence their thermal behavior and rheological properties, which are critical for their performance as lubricants and thickeners up.ac.zaresearchgate.net. These blends can lead to lower melt viscosities in polymer compounds compared to using individual stearates up.ac.zaup.ac.za.

Calcium stearate is frequently used as a thickener in greases, often in combination with various base oils, including vegetable oils pishrochem.comdanalubes.com. Calcium grease, for example, is typically made from a combination of calcium hydroxide and a fatty acid, often derived from tallow (B1178427) or vegetable oil danalubes.com.

The interaction between calcium stearate and vegetable oil bases is fundamental to the formation of calcium grease. Calcium stearate's insolubility in water but slight solubility in hot vegetable oil allows it to form a thickened structure within the oil asiapalm.compishrochem.com. This interaction creates a thick, opaque material with a high melting point and good water resistance, characteristic properties of calcium grease danalubes.com.

Calcium stearate can also interact with other thickener types when used in mixed thickener grease formulations. While the provided search results primarily focus on calcium stearate as the primary thickener or in binary metal stearate blends, the principles of interaction involve the formation of a network structure within the base oil to immobilize the lubricant. The specific interactions in mixed thickener systems would depend on the chemical nature of the other thickeners and their compatibility with calcium stearate and the base oil. However, detailed research findings on specific interactions in calcium stearate-based mixed thickener systems with vegetable oils were not extensively covered in the provided search results.

Interactions in Nanoparticle Synthesis

Calcium Stearate as an Alternative Surfactant in Poly-Lactic-co-Glycolic Acid (PLGA) Nanoparticle Formation

Poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles are widely studied for drug and gene delivery applications due to their biodegradability and biocompatibility. The synthesis of stable and uniform PLGA nanoparticles commonly employs polyvinyl surfactants like poly(vinyl alcohol) (PVA) and polyvinylpyrrolidone (B124986) (PVP). However, the use of large quantities of these surfactants necessitates multi-step purification procedures that can have significant ecological and economic impacts. researchgate.netacs.orgebi.ac.uk Furthermore, residual PVA on the nanoparticle surface can influence properties such as surface charge, polymer degradation, and drug release. hapres.com